3-[(2Z)-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE typically involves multiple steps. One common method includes the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a strong base like MeONa at reduced temperatures (5–10°C) to form the desired benzothiazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced species.
Scientific Research Applications
3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action for 3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid): Known for its use in biochemical assays.
Benzothiazole derivatives: Commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
3-[(2Z)-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a sulfonate group makes it particularly versatile for various applications .
Properties
Molecular Formula |
C14H16NO3S3- |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-[(2Z)-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C14H17NO3S3/c1-2-11(19)10-14-15(8-5-9-21(16,17)18)12-6-3-4-7-13(12)20-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,16,17,18)/p-1/b14-10- |
InChI Key |
BATOTSHCIOGUJH-UVTDQMKNSA-M |
Isomeric SMILES |
CCC(=S)/C=C\1/N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=S)C=C1N(C2=CC=CC=C2S1)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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